2-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
2-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and a thioether-linked acetylpiperazine moiety.
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-18-10-6-5-9-17(18)20-22-23-21(28-20)29-15-19(26)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFYVGQNZNCFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of oxadiazole derivatives typically involves several steps, including the formation of the oxadiazole ring through cyclization reactions. The specific compound can be synthesized via the following general pathway:
- Formation of the Oxadiazole Ring: This is achieved by cyclizing appropriate hydrazones with carboxylic acid derivatives under acidic conditions.
- Thioether Formation: The introduction of a thioether group enhances the compound's biological properties.
- Final Acylation: The final product is obtained through acylation reactions involving piperazine derivatives.
Anticancer Properties
Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:
- Cytotoxicity: Studies have reported IC50 values as low as 1.59 μM for related oxadiazole derivatives against A549 lung cancer cells, indicating potent cytotoxic effects .
- Mechanism of Action: The mechanism often involves induction of apoptosis and modulation of key apoptotic pathways, including caspase activation .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-Methoxyphenyl Oxadiazole Derivative | A549 | 1.59 | Apoptosis Induction |
| Similar Oxadiazole Derivative | MCF-7 | 0.65 | Caspase Activation |
Antimicrobial and Anti-inflammatory Activity
Beyond anticancer effects, oxadiazole derivatives have demonstrated antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity: Certain oxadiazole compounds showed effectiveness against bacterial strains such as Xanthomonas oryzae, indicating potential agricultural applications .
- Inflammatory Pathways: The compound may inhibit enzymes involved in inflammatory pathways, such as COX and LOX, which are crucial in mediating inflammatory responses .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various oxadiazole derivatives, it was found that compounds similar to our target exhibited significant selectivity towards cancer cells over normal cells. The study utilized flow cytometry to confirm apoptosis induction in MCF-7 cells, with notable increases in p53 expression levels correlating with enhanced apoptotic activity .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial properties of oxadiazole derivatives against Staphylococcus aureus and E. coli. The results indicated that certain derivatives significantly inhibited bacterial growth at micromolar concentrations .
Comparison with Similar Compounds
The following comparison focuses on structural analogs, substituent effects, biological activity, and synthetic methodologies.
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the target compound is electron-donating, which may improve metabolic stability compared to electron-withdrawing groups like Cl (e.g., 11a) .
Table 2: Cytotoxic and Enzymatic Activity Comparisons
Key Observations :
- Cytotoxicity in analogs correlates with electronegative substituents (Cl, F), whereas the methoxy group may reduce potency in anticancer contexts .
Key Observations :
Q & A
Q. Optimization Table :
| Step | Key Parameters | Yield Improvement Strategies |
|---|---|---|
| Oxadiazole formation | Temperature: 110–120°C; Catalyst: POCl₃ | Use anhydrous conditions, stoichiometric control |
| Thioether formation | Solvent: DMF; Base: K₂CO₃ | Slow addition of thiol to avoid side reactions |
| Final coupling | Time: 12–24 hrs; Solvent: Acetonitrile | Purify intermediates via column chromatography |
Basic: What analytical techniques confirm the structural integrity of the compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm for methoxyphenyl/piperazine), methylene (CH₂S, δ ~4.5 ppm), and methoxy groups (δ ~3.8 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~190 ppm) and oxadiazole carbons (δ ~160–170 ppm) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
Q. Example Docking Results :
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT₁A Receptor | -9.2 | H-bond with Asp116; π-π stacking (oxadiazole-phenyl) |
Advanced: What computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
- Calculate electrostatic potential (ESP) maps to identify electron-rich regions (e.g., oxadiazole sulfur) .
- Molecular Dynamics (MD) :
- Simulate solvation in explicit water (TIP3P model) to assess stability and aggregation propensity .
- ADMET Prediction :
- Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and metabolic pathways (critical for CNS-targeted compounds) .
Advanced: How to address low yields in the final coupling step with 4-phenylpiperazine?
Methodological Answer:
- Reaction Optimization :
- Solvent Screening : Test DMF, DMSO, or acetonitrile for improved solubility .
- Catalysis : Add KI (10 mol%) to facilitate nucleophilic substitution via the "Kl-effect" .
- Workup Strategies :
- Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted piperazine.
- Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. Yield Improvement Table :
| Condition | Yield (Baseline) | Optimized Yield |
|---|---|---|
| Solvent: DMF | 45% | 68% (with KI) |
| Temperature: 70°C | 50% | 75% (80°C, 24 hrs) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
